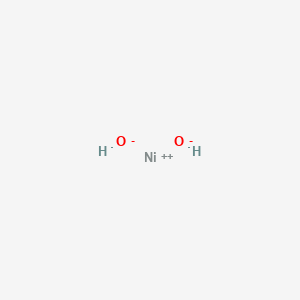

Nickel hydroxide

Description

Structure

2D Structure

Propriétés

Numéro CAS |

11113-74-9 |

|---|---|

Formule moléculaire |

HNiO- |

Poids moléculaire |

75.701 g/mol |

Nom IUPAC |

nickel;hydroxide |

InChI |

InChI=1S/Ni.H2O/h;1H2/p-1 |

Clé InChI |

SPIFDSWFDKNERT-UHFFFAOYSA-M |

SMILES |

[OH-].[OH-].[Ni+2] |

SMILES canonique |

[OH-].[Ni] |

Color/Form |

Black powder Green crystals, hexagonal Light green microcrystalline powde |

Densité |

4.1 at 68 °F (USCG, 1999) 4.1 |

Point d'éclair |

Ignites in air at about 752.0° F (USCG, 1999) |

melting_point |

446 °F (USCG, 1999) Decomposes at 230 °C |

Autres numéros CAS |

11113-74-9 12054-48-7 |

Description physique |

Nickel hydroxide appears as a fine green powder. Slightly soluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Solubilité |

SOL IN DIL ACIDS, IN AMMONIA SOL IN AMMONIUM HYDROXIDE, ACIDS 0.013 G/100 CC COLD WATER |

Synonymes |

nickel hydroxide (II) nickel hydroxide (III) nickel(II)hydroxide NiOH2 |

Origine du produit |

United States |

Structural Frameworks and Polymorphism of Nickel Hydroxide

Structural Disorder and Imperfections in Nickel Hydroxide (B78521) Materials

Internal Mechanical Stress and Lattice Strain

Internal mechanical stress and lattice strain are critical factors influencing the structural integrity and performance of nickel hydroxide materials. Several mechanisms contribute to these stresses:

Anion Insertion: The incorporation of large polyatomic anions, such as nitrate (B79036), into the lattice sites or the interlayer space of α-Ni(OH)₂ can introduce significant mechanical stress. royalsocietypublishing.orgnih.govenu.kz

Chemical Aging: During the chemical aging process, α-Ni(OH)₂ converts to β-Ni(OH)₂. This transformation involves a substantial change in the unit cell c-parameter, decreasing from approximately 8.0 Å to 4.6 Å, which generates compressive forces in the α-phase and tensile forces in the β-phase along the c-direction. royalsocietypublishing.orgnih.govenu.kz

Water Removal: Mechanical stress is also observed in dried this compound films. The removal of water alters the material's density, leading to shifts in lattice vibrational modes and the induction of internal stresses. royalsocietypublishing.orgnih.gov

Redox Cycling: In battery applications, mechanical stress arises during the reversible redox cycling between this compound and nickel oxyhydroxide due to differences in their densities. nih.govenu.kz

Incorporation of Ionic Impurities and Foreign Anions

The structural and functional properties of nickel hydroxides are significantly modified by the incorporation of ionic impurities and foreign anions. enu.kz Foreign anions are frequently integrated into the α-Ni(OH)₂ structure, often inadvertently, during precipitation from nickel(II) salt solutions. royalsocietypublishing.orgnih.gov These incorporated anions can reside either within the lattice hydroxide sites or, more commonly and stably, within the interlayer region. royalsocietypublishing.orgnih.gov

The presence of foreign ions in the interlayer space directly influences the "gallery height," which is the thickness of the interlayer space, and consequently, the interlayer spacing. For instance, α-Ni(OH)₂ containing nitrate or carbonate anions typically exhibits an interlayer spacing (c-parameter) between 7.8 Å and 8.2 Å. In contrast, the incorporation of larger anions like adipate (B1204190) can expand this spacing significantly, with reported values up to 13.2 Å, representing a 65% expansion from the parent structure. nih.gov However, foreign anions are generally expelled rapidly during the chemical aging process that converts α-Ni(OH)₂ to β-Ni(OH)₂. royalsocietypublishing.orgnih.gov

Cationic substitutions are also prevalent, leading to materials with the general formula Ni₁₋ₓMₓ(OH)₂, where 'M' represents a substituted bivalent metal cation. Examples include the minor substitution with calcium (Ca) or more extensive substitutions with metals such as cobalt (Co), iron (Fe), manganese (Mn), aluminum (Al), or zinc (Zn). royalsocietypublishing.orgnih.govmdpi.comacs.org These substitutions are often employed to stabilize the α-phase, particularly in alkaline environments, and can enhance the material's thermal stability and mechanical properties. mdpi.comenu.kzacs.org

Interstratification Phenomena (α/β-Interstratification)

Interstratification in this compound refers to a phenomenon where α- and β-Ni(OH)₂ domains coexist within a single crystal, rather than as a simple physical mixture of distinct α- and β-phase crystals. royalsocietypublishing.orgnih.govrsc.orgresearchgate.net This structural disorder arises from the stacking of both α-type and β-type structural motifs along the c-direction of the unit cell. rsc.org

Materials exhibiting α/β-interstratification produce X-ray diffraction (XRD) patterns that are composites of both layer types, often characterized by significant broadening of reflections due to the loss of long-range order in the c-direction. rsc.org Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, further confirms the presence of interstratification by revealing characteristic O-H stretching modes corresponding to both α- and β-phase materials. royalsocietypublishing.orgnih.gov Research indicates that the presence of certain anions, particularly carbonate, can stabilize these interstratified α/β intermediates, influencing the material's thermal stability and electrochemical behavior. researchgate.net

Related Materials and Derivatives

Beyond the fundamental α- and β-polymorphs, this compound forms a variety of related materials and derivatives through structural modifications and chemical associations.

Intercalated α-Derivatives (e.g., Surfactant-Intercalated)

α-Derivative structures of this compound encompass materials where the brucite-like Ni(OH)₂ sheets are intercalated with various guest species other than water. nih.govresearchgate.net These materials maintain structural similarities to α-Ni(OH)₂ but exhibit distinct properties due to the nature of the intercalated species.

A notable class of these derivatives includes surfactant-intercalated α-Ni(OH)₂. Examples of surfactants used for intercalation include cetyltrimethylammonium bromide (CTAB), dodecyl sulfate (B86663) (SDS), dodecylbenzene (B1670861) sulfonate, p-aminobenzoate, and Tween 80. royalsocietypublishing.orgnih.govresearchgate.net The intercalation process typically involves the interaction of the polar or ionic regions of the surfactant molecules with the Ni(OH)₂ sheets, while their non-polar regions fill the interlayer space. This renders the interlayer space hydrophobic and excludes water. royalsocietypublishing.orgnih.gov

These surfactant-intercalated α-derivatives can be exfoliated into colloidal dispersions of individual layers in organic solvents such as formamide (B127407) or 1-butanol, particularly when intercalated with species like dodecyl sulfate. royalsocietypublishing.orgnih.govresearchgate.net This delamination behavior highlights their potential for creating advanced nanomaterials.

Basic Nickel Salts

Basic nickel salts are a group of compounds structurally and chemically related to nickel hydroxides. royalsocietypublishing.orgnih.gov These materials often form when nickel(II) salts are incompletely precipitated, especially from concentrated solutions. atamanchemicals.com

A significant subset of basic nickel salts is nickel hydroxynitrates (NHNs), which can be prepared from nickel nitrate (Ni(NO₃)₂) and include compounds such as Ni₂(OH)₃(NO₃), Ni₃(OH)₄(NO₃)₂, and Ni(OH)(NO₃). royalsocietypublishing.orgnih.gov These materials share a general formula, Ni(OH)₂₋ₓ(NO₃)ₓ·nH₂O, which is similar to that of nitrate-containing α-Ni(OH)₂. royalsocietypublishing.orgnih.gov However, a key distinction is that in basic nickel salts, the nitrate anions are directly bonded to the nickel cations, and these materials can exist in anhydrous forms, unlike the intrinsically hydrated α-Ni(OH)₂ where anions are loosely intercalated. royalsocietypublishing.orgnih.govorkg.org

Basic nickel salts can undergo transformations to α- or β-hydroxide phases under specific aging conditions, for example, in tartarate buffer or at certain pH values. orkg.org They are also recognized as important inorganic precursors for the production of nickel powder, as their thermal decomposition can yield pure nickel at relatively low temperatures. ucm.es

Layered Double Hydroxides (LDHs) Based on this compound

Layered Double Hydroxides (LDHs) are a class of anionic clays (B1170129) characterized by brucite-like layers, where some of the divalent metal cations are substituted by trivalent metal cations, resulting in a positively charged layer balanced by intercalated anions and water molecules. The layered structure of this compound, particularly the α-phase, makes it a fundamental component or structural analogue for certain LDHs. researchgate.net

The general formula for α-Ni(OH)₂, Ni(OH)₂₋ₓAₓ/ₙ·yH₂O, inherently describes a layered structure capable of anion intercalation, which is a defining characteristic of LDHs. acs.org While the exact composition of nickel-based LDHs can vary, the incorporation of nickel(II) cations into the brucite-like layers, often alongside other metal cations (e.g., in Zn-Al LDHs), allows for the intercalation of various functional anions. researchgate.net This inherent layered structure and the ability to host guest species within the interlayer space underscore the close relationship between this compound and the broader class of Layered Double Hydroxides.

Advanced Synthesis Methodologies for Nickel Hydroxide

Chemical Synthesis Routes

Chemical synthesis routes are the most common methods for preparing nickel hydroxide (B78521). core.ac.ukroyalsocietypublishing.orgnih.gov These methods generally involve the reaction of a soluble nickel salt with a base to precipitate the hydroxide. core.ac.ukmdpi.com The simplicity, scalability, and cost-effectiveness of these routes make them attractive for large-scale production. mdpi.com However, the properties of the final product are highly sensitive to the reaction conditions. core.ac.ukresearchgate.netjyu.fi

Chemical precipitation is a widely used technique for synthesizing nickel hydroxide due to its simplicity and effectiveness. core.ac.uknih.govmdpi.com This method involves the addition of an alkaline solution to a nickel salt solution, leading to the precipitation of this compound. core.ac.ukresearchgate.net The resulting precipitate's characteristics, such as phase, crystallinity, and particle size, are heavily influenced by several factors during the precipitation process. core.ac.ukresearchgate.netjyu.fi

The pH and temperature of the precipitation reaction are critical parameters that dictate the properties of the synthesized this compound. core.ac.ukresearchgate.net The pH level significantly affects the concentration of dissolved metal ions and is a key factor in achieving maximum precipitation of metal hydroxides. mdpi.com Studies have shown that varying the pH can alter the crystal structure and electrochemical properties of β-nickel hydroxide. For instance, this compound synthesized at a pH of 10 has demonstrated favorable electrochemical characteristics. iosrjournals.org

Temperature also plays a crucial role. Higher reaction temperatures generally lead to a higher reaction rate and a denser product. google.com For example, the precipitation of Ni²⁺ ions has been found to be optimal at 60°C and a pH of 6.5. mdpi.com Conversely, some studies indicate that optimal precipitation of Ni(OH)₂ occurs at lower temperatures, around 30°C. researchgate.net The interplay between pH and temperature allows for the tailored synthesis of this compound with specific structural disorders. core.ac.uk

Table 1: Effect of pH and Temperature on this compound Synthesis

| Parameter | Condition | Observation | Reference(s) |

|---|---|---|---|

| pH | 8, 9, 10, 11 | Affects crystal structure and electrochemical properties of β-Ni(OH)₂. | iosrjournals.org |

| 10 | Optimal pH for favorable electrochemical characteristics. | iosrjournals.orgresearchgate.net | |

| 6.5 | Optimal pH for Ni²⁺ ion precipitation at 60°C. | mdpi.com | |

| 9-13 | pH range for preparing nickel cobalt manganese hydroxide precursor. | google.com | |

| Temperature | 60°C | Optimal temperature for Ni²⁺ ion precipitation at pH 6.5. | mdpi.com |

| 30°C | Optimal temperature for Ni(OH)₂ precipitation in some studies. | researchgate.net | |

| 50°C - 95°C | Higher temperatures can lead to a denser product and affect crystallinity. | google.comtandfonline.comrsc.org | |

| 40°C | Selected as an optimal temperature to avoid cracking of secondary particles in some studies. | jyu.fi |

The choice of nickel salt precursor and the concentration of the alkali solution significantly influence the resulting this compound's properties. Different nickel salts, such as nickel nitrate (B79036), nickel sulfate (B86663), and nickel chloride, can yield nickel oxide particles of varying sizes when reacted with bases like sodium hydroxide or potassium hydroxide. azom.com For instance, using nickel nitrate tends to produce larger particles compared to nickel sulfate. azom.com

The concentration of the alkali, which acts as the precipitating agent, also plays a vital role. frontiersin.org The use of different alkalis like sodium hydroxide, potassium hydroxide, or calcium hydroxide can affect the efficiency of precipitation and the purity of the final product. mdpi.comresearchgate.net For example, potassium hydroxide has been identified as a highly effective precipitating agent. mdpi.com The concentration of ammonia (B1221849), often used as a complexing agent, also has a significant effect on the particle size growth and morphology of the this compound precursor. jyu.figoogle.com The ratio of the alkali to the nickel salt can determine the final phase of the this compound, with different ratios leading to the formation of α-Ni(OH)₂ or β-Ni(OH)₂. rsc.org

Table 2: Influence of Precursors and Alkali on this compound Synthesis

| Factor | Precursor/Alkali | Observation | Reference(s) |

|---|---|---|---|

| Nickel Salt | Ni(NO₃)₂ | Tends to produce larger particles. | azom.com |

| NiSO₄ | Produces smaller particles compared to Ni(NO₃)₂. | azom.com | |

| NiCl₂ | Particle size is intermediate between nitrate and sulfate precursors. | azom.com | |

| Alkali Type | NaOH | Yields slightly larger particles than KOH. | researchgate.netazom.com |

| KOH | Identified as a highly effective precipitating agent. | mdpi.comresearchgate.netfrontiersin.org | |

| Ca(OH)₂ | Shows high efficiency for Ni(OH)₂ precipitation. | mdpi.com | |

| MgO | Used as a precipitating agent. | researchgate.net | |

| Alkali Concentration | Varied KOH | Influences structure, morphology, and specific surface area. | frontiersin.org |

| Complexing Agent | Ammonia | Concentration significantly affects particle size and morphology. | jyu.figoogle.com |

The urea (B33335) hydrolysis method is a homogeneous precipitation technique used for synthesizing this compound. core.ac.ukacs.org In this method, the thermal decomposition of urea in an aqueous solution generates ammonia, which slowly and uniformly increases the pH of the solution, leading to the precipitation of metal hydroxides. acs.orgrsc.org This process allows for the formation of well-defined, uniform microcrystalline this compound particles. acs.orguba.ar

The nature of the precipitated this compound depends on the synthesis temperature. acs.org At higher temperatures, around 423 K (150°C), typically achieved through microwave heating, β-Ni(OH)₂ is formed through the rapid ripening of an initial α-Ni(OH)₂ phase. acs.orgjove.com In the lower temperature range of 343–363 K (70–90°C), α-Ni(OH)₂ is consistently the final product. acs.org The inclusion of urea in the reaction mixture can significantly influence the reaction yield, mechanism, morphology, and crystal structure of the resulting this compound. jove.com This method is valued for producing materials with controlled stoichiometry and high crystallinity. rsc.org

Sol-gel synthesis is a versatile method for producing this compound materials, including nanoparticles and thin films. royalsocietypublishing.orgnih.govaip.org The process typically involves the hydrolysis and condensation of nickel precursors, such as nickel salts, in a solvent to form a "sol," which is a colloidal suspension of solid particles in a liquid. nih.govresearchgate.net This sol is then converted into a "gel," a solid-like network enclosing the liquid phase, through processes like centrifugation or evaporation. nih.govresearchgate.netaip.org

For example, this compound nanoparticles can be fabricated by reacting an aqueous solution of nickel sulfate with sodium hydroxide at a specific pH, followed by centrifugation to obtain a gel. aip.org This gel is then washed and dried to yield the final powder. aip.org The sol-gel method offers control over the particle size and configuration of the this compound product. pku.edu.cn For instance, polyethylene (B3416737) glycol can be used to control these properties, resulting in particles with a unique chain-bead-like configuration. pku.edu.cn This technique is promising for creating materials with uniform size distribution and high purity. azom.com

Chemical ageing is a process that can be used to transform one phase of this compound into another, typically the more stable β-Ni(OH)₂. royalsocietypublishing.orgnih.gov This process involves digesting the freshly precipitated this compound in a solution, which can be the mother liquor, a neutral wash solution, or an alkaline solution, often at elevated temperatures. core.ac.ukroyalsocietypublishing.orgnih.gov Ageing facilitates crystal growth and can induce phase transformations. core.ac.uk

Specifically, the kinetically favored α-Ni(OH)₂ can be converted to the thermodynamically stable β-Ni(OH)₂ by ageing in concentrated alkaline solutions at high temperatures. researchgate.net This transformation also occurs slowly in water at room temperature. researchgate.net The pH during the ageing process has a profound effect on the resulting structural disorder of the this compound. core.ac.uk For example, ageing α-nickel hydroxide in concentrated ammonia can lead to the formation of crystalline β-Ni(OH)₂, while ageing in concentrated potassium hydroxide can result in a different form of β-nickel hydroxide. core.ac.uk Internal stress can be introduced during the chemical ageing of α- to β-Ni(OH)₂ due to the change in the unit cell parameters. royalsocietypublishing.orgnih.gov

Chemical Precipitation Techniques

Electrochemical Synthesis Techniques

Electrochemical synthesis methods offer an alternative to chemical routes, providing excellent control over the deposition process and allowing for the direct formation of this compound films on conductive substrates. royalsocietypublishing.orgresearchgate.net These techniques include electrochemical precipitation, electrodeposition, and electrochemical oxidation. researchgate.netroyalsocietypublishing.org

Electrochemical precipitation involves the in-situ generation of hydroxide ions (OH⁻) at a cathode surface through an electrolytic reaction. mdpi.com When a nickel salt solution, typically nickel nitrate, is used as the electrolyte, nitrate ions are reduced at the cathode, leading to a local increase in pH. mdpi.comcore.ac.uk This causes nickel ions (Ni²⁺) in the vicinity to precipitate as this compound directly onto the electrode surface. mdpi.comnasa.gov This method is distinct from chemical precipitation, where the hydroxide ions are supplied by adding a chemical reagent like NaOH or KOH. mdpi.com

The properties of the precipitated this compound can be controlled by adjusting parameters such as current density, nickel concentration in the bath, and temperature. mdpi.com For instance, studies have shown that varying the cathodic current density can control the phase of the synthesized this compound. mdpi.com In one study, operating conditions of 50–200 A/m² and 80–95 °C were used to precipitate this compound from an acidic nickel nitrate solution. mdpi.com

The table below details the effect of nickel concentration on the properties of electrochemically precipitated this compound.

| Nickel Concentration (g/L) | Cathodic Current Density (A/m²) | Duration (h) | Observed Properties/Phase | Reference |

|---|---|---|---|---|

| 30 - 70 | 200 | 3 | Physical and electrochemical characteristics investigated | mdpi.com |

| 1 mol/L (Nickel Nitrate) | Not specified (constant pH) | Up to 200 mins | Near-spherical particles at pH 10; Gel at pH 12 | aip.org |

Electrodeposition is a widely used technique to create this compound films for applications such as supercapacitors and battery electrodes. core.ac.ukscientific.netudhtu.edu.ua In this process, a conductive substrate is used as the cathode in an electrolytic cell containing a nickel salt solution, such as nickel nitrate or nickel chloride. core.ac.ukresearchgate.net Applying a constant potential or current causes the cathodic reduction of nitrate ions, which generates hydroxide ions and leads to the deposition of a Ni(OH)₂ film. core.ac.uk

The morphology and crystalline phase of the deposited film can be precisely controlled. For example, by carefully choosing the deposition parameters, α-Ni(OH)₂ can be selectively synthesized over the more stable β-form. core.ac.uk Pulse electrodeposition, which involves alternating between on-time (T_on) and off-time (T_off) of the current, offers further control over the film's nanostructure. scientific.net Research has shown that by adjusting the T_on/T_off ratio, flower-like α-Ni(OH)₂ structures can be obtained, which exhibit high specific capacitance (737.74 F/g) and good cycling stability. scientific.net

Other studies have focused on cathodic electrodeposition from NiCl₂ solutions, which can produce black films consisting of a mixture of Ni(OH)₂ and nickel oxyhydroxide (NiOOH). researchgate.net The proportion of these two components depends on the deposition potential. researchgate.net

The following table summarizes parameters from a pulse electrodeposition study.

| On-Time (T_on) (s) | Off-Time (T_off) (s) | Resulting Morphology | Maximum Specific Capacitance (F/g) | Reference |

|---|---|---|---|---|

| 10 | > 20 | Flower-like structure | Not specified for this range | scientific.net |

| 10 | 30 | Flower-like structure | 737.74 | scientific.net |

Electrochemical oxidation involves the direct conversion of a metallic nickel electrode into this compound in an alkaline electrolyte. researchgate.netroyalsocietypublishing.orguii.ac.id When a sufficient anodic potential is applied to a nickel electrode in a solution like potassium hydroxide (KOH), the nickel surface is oxidized to form a layer of Ni(OH)₂. uii.ac.id

This method is straightforward and produces a film that is inherently well-bonded to the nickel substrate. The process can be controlled by the applied potential and the concentration of the electrolyte. uii.ac.id For example, electrolysis of a nickel sheet in 0.1 M KOH at an anodic potential of 0.3 V yields a green-colored Ni(OH)₂ compound on the electrode surface. uii.ac.id If the potential is increased further, the Ni(OH)₂ can be oxidized to nickel oxyhydroxide (NiOOH), which is typically black. uii.ac.idscielo.org.za This Ni(II)/Ni(III) redox couple is central to the electrocatalytic activity of this compound electrodes. scielo.org.za Studies using cyclic voltammetry have shown that the electro-oxidation of methanol (B129727) can be catalyzed by these this compound modified electrodes, where Ni(OH)₂ is first oxidized to NiOOH, which then oxidizes the methanol while being reduced back to Ni(OH)₂. scielo.org.za

Emerging and Advanced Synthesis Strategies

The development of novel synthesis techniques for this compound [Ni(OH)₂] has been driven by the need to control its polymorphs (α and β phases), crystal structure, and morphology at the nanoscale. lboro.ac.ukroyalsocietypublishing.org These factors are crucial for enhancing its performance in various applications, including batteries, supercapacitors, and electrocatalysis. researchgate.netresearchgate.net Advanced synthesis methods offer significant advantages over traditional techniques like chemical precipitation, such as improved reaction rates, better product quality, and precise control over the material's final properties. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful and efficient method for producing this compound nanomaterials. royalsocietypublishing.orgnih.gov This technique utilizes microwave radiation to heat the reaction mixture, leading to several advantages over conventional heating methods. These benefits include a more uniform distribution of heat, which results in a narrower particle size distribution, significantly reduced reaction times, and energy savings. lboro.ac.uknih.gov The rapid and homogeneous heating can also lead to enhanced crystallinity and the formation of unique nanostructures. acs.org

Researchers have successfully synthesized both α-Ni(OH)₂ and β-Ni(OH)₂ polymorphs using microwave-assisted methods. For instance, three-dimensional flower-like α-Ni(OH)₂ nanostructures have been prepared via a microwave-assisted reflux method at 80 °C in just 30 minutes. nih.gov In another study, a microwave-assisted hydrothermal technique at 150 °C for 30 minutes yielded β-Ni(OH)₂ nanoparticles. nih.gov The versatility of this method allows for the synthesis of various morphologies, including nanoflakes and spherical superstructures, often in remarkably short timeframes, such as the ten-minute synthesis of α-Ni(OH)₂ nanoflakes. nih.govresearchgate.net

The reaction parameters, such as temperature, time, and the choice of precursors or additives, are critical in determining the final product's characteristics. nih.gov For example, using urea as a hydrolysis-controlling agent in a microwave-assisted hydrothermal process can produce flower-like Ni(OH)₂ architectures assembled from nanosheets. researchgate.net This level of control makes microwave synthesis a highly attractive route for creating tailored this compound materials for specific applications. nih.gov

Table 1: Comparison of Microwave-Assisted Synthesis Parameters for this compound

| Ni(OH)₂ Phase | Morphology | Reaction Time | Temperature | Key Additives | Reference |

|---|---|---|---|---|---|

| α-Ni(OH)₂ | Flower-like Nanostructures | 30 min | 80 °C | Not specified | nih.gov |

| β-Ni(OH)₂ | Nanoparticles | 30 min | 150 °C | CTAB (surfactant) | nih.gov |

| α-Ni(OH)₂ | Nanoflakes | 10 min | 150 °C | None | nih.gov |

| β-Ni(OH)₂ | Spherical Superstructures | Not specified | Not specified | Not specified | researchgate.net |

| α-Ni(OH)₂ | Flower-like Architectures | Not specified | Not specified | Urea, PEG | researchgate.net |

Sonochemical Methods

Sonochemical synthesis utilizes the energy of ultrasonic sound waves to induce chemical reactions and form novel materials. lboro.ac.ukroyalsocietypublishing.org This method's effectiveness stems from acoustic cavitation—the formation, growth, and implosive collapse of micro-bubbles within the reaction medium. lboro.ac.uk The collapse of these bubbles generates localized hot spots with extremely high temperatures (around 5000 K) and pressures, leading to unique reaction conditions that can produce materials with distinct morphologies. lboro.ac.uksadrn.com

This technique has been successfully employed to prepare nanostructured this compound. For example, a facile and rapid sonochemical approach has been used to synthesize β-phase Ni(OH)₂ with a hexagonal brucite structure. um.edu.myresearchgate.net The resulting nanostructured material demonstrated excellent pseudocapacitive behavior, highlighting the potential of this synthesis route for energy storage applications. um.edu.my The synthesis of nanosized α-nickel hydroxide has also been reported using sonochemical methods. mdpi.com The intense energy input from ultrasound can influence the nucleation and growth of crystals, offering a pathway to control particle size and morphology. sadrn.com

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing environmentally friendly or "green" synthesis methods for nanomaterials. These approaches aim to minimize or eliminate the use and generation of hazardous substances. For this compound, several green strategies have been explored.

One notable example is a simple solution growth process that avoids the production of waste salts like ammonium (B1175870) nitrate or ammonium chloride, which are common by-products in conventional precipitation methods. researchgate.net This process involves dissolving this compound powder in concentrated ammonia to form a Ni(NH₃)₆₂ complex. As the ammonia evaporates, crystalline β-Ni(OH)₂ films are deposited. researchgate.net This method represents a cleaner, more sustainable way to produce Ni(OH)₂ films and membranes. researchgate.net

Another green approach is the electrochemical corrosion method, which is described as simple, green, and efficient. researchgate.net This technique can be used to grow this compound directly on a nickel substrate, offering potential applications in the design of metal hydroxides or oxides without the need for complex precursor chemistry. researchgate.net

Template- and Surfactant-Free Approaches

While templates and surfactants are often used to direct the growth and assembly of nanostructures, their removal can add complexity and cost to the synthesis process. Consequently, template- and surfactant-free methods are highly desirable.

Research has demonstrated the successful synthesis of this compound nanostructures without the aid of these directing agents. For example, a one-pot, surfactant-free, and scalable synthesis has been developed. scispace.com Another study details the chemical synthesis of two-dimensional nanoflakes of mesoporous nickel/nickel (II) hydroxide (Ni/Ni(OH)₂-NFs) without the use of surfactants in the final deposition step. mdpi.comnih.gov These approaches simplify the synthesis process and avoid potential contamination from residual template or surfactant molecules, which can be crucial for applications where high purity is required.

Control of Morphology and Nanostructures

The morphology and nanostructure of this compound are intrinsically linked to its physical and chemical properties. lboro.ac.ukrsc.org Therefore, precise control over the shape, size, and dimensionality of Ni(OH)₂ is a key goal in its synthesis. Various parameters can be manipulated to achieve desired morphologies.

The pH of the reaction solution is a critical factor. diva-portal.orgrsc.org By simply adjusting the pH value during precipitation, different nanostructures can be obtained. For example, hydrothermal treatment of precipitates formed at a pH of approximately 11 resulted in interconnected nanosheets of β-Ni(OH)₂. diva-portal.org In contrast, at lower pH values (8.5-9.5), nanobelts and nanorods of α-Ni(OH)₂ were formed. diva-portal.org The concentration of hydroxide ions (OH⁻) plays an important role in controlling the product morphology. rsc.org

Other reaction conditions such as the choice of anions (e.g., from nickel nitrate versus nickel sulfate), reactant concentration, feeding rate, and stirring speed also significantly influence the final morphology. acs.org Anions can affect both the granule shape and the crystallite morphology during the precipitation process. acs.org By carefully tuning these conditions, it is possible to fabricate a wide array of nanostructures, including nanoparticles, porous structures, and even complex multi-shelled microspheres. rsc.orgrsc.org

Formation of Nanoflowers and Nanoribbons

Among the diverse morphologies of this compound, nanoflowers and nanoribbons have attracted considerable attention due to their high surface area and unique properties. royalsocietypublishing.org

Nanoflowers , which are typically three-dimensional hierarchical structures assembled from nanosheet "petals," have been synthesized using various methods. The microwave-assisted hydrothermal method, often using urea as a precipitant, has proven effective for creating uniform, 3D flower-like α-Ni(OH)₂ architectures. acs.orgresearchgate.net The formation process is thought to involve the hydrolysis of urea, which releases gas bubbles that can act as templates, while also generating the basic conditions needed for precipitation. rsc.org These nanoflower structures possess a high specific surface area, which is beneficial for applications like supercapacitors. rsc.org

Nanoribbons are one-dimensional nanostructures with a distinct ribbon-like shape. These have been synthesized by treating amorphous α-Ni(OH)₂ with high concentrations of nickel sulfate at elevated temperatures (e.g., 100 °C for 24 hours). pku.edu.cn The resulting nanoribbons can have widths of 5-25 nm, thicknesses of 3-9 nm, and lengths extending up to several micrometers. pku.edu.cn Interestingly, these nanoribbons can be further transformed into board-like nanostructures of β-Ni(OH)₂ through subsequent treatment in an alkaline solution, suggesting a template-mediated growth mechanism. pku.edu.cn

Table 2: Synthesis Details for Specific this compound Nanostructures

| Nanostructure | Synthesis Method | Key Reagents/Conditions | Resulting Phase | Reference |

|---|---|---|---|---|

| Nanoflowers | Microwave-Assisted Hydrothermal | Urea, Polyethylene glycol (PEG) | α-Ni(OH)₂ | researchgate.net |

| Nanoflowers | Hydrothermal | Nickel nitrate hexahydrate, Urea, 200 °C | α-Ni(OH)₂ | rsc.org |

| Nanoribbons | Hydrothermal Aging | Amorphous α-Ni(OH)₂ in Nickel Sulfate, 100 °C | New Crystalline Phase | pku.edu.cn |

| Nanoboards | Alkaline Treatment | Nanoribbons in NaOH solution, 60 °C | β-Ni(OH)₂ | pku.edu.cn |

| Nanosheets | Hydrothermal | Precipitation at pH ~11 | β-Ni(OH)₂ | diva-portal.org |

| Nanorods | Hydrothermal | Precipitation at pH ~8.5-9.5 | α-Ni(OH)₂ | diva-portal.org |

Synthesis of Nanosheets and Ultrathin Nanoflakes

The synthesis of two-dimensional (2D) this compound nanosheets and ultrathin nanoflakes is a significant area of research due to their high surface area and unique electronic properties. acs.org Various methods have been developed to produce these nanostructures, often with thicknesses of just a few nanometers.

A surfactant-assisted method can produce this compound nanosheets with a hexagonal island shape and a thickness of 3–6 nm. rsc.org In this approach, the concentration of the surfactant can be varied to create a more curly and wrinkled morphology. rsc.org Hydrothermal and solvothermal routes are also widely employed. nih.govnih.gov For instance, flower-like this compound nanosheets can be synthesized hydrothermally by reacting nickel nitrate hexahydrate with sodium fluoride (B91410) in an ethanol (B145695) solution at 190°C for 50 hours. nih.gov This process yields interwoven sheets with an estimated thickness of 35 ± 9 nm, whose surfaces are covered by smaller particles of about 13 ± 3 nm. nih.gov Another hydrothermal technique combines a conventional growth seeding method to produce β-Ni(OH)₂ nanosheets with a hexagonal structure and a size of around 15 nm. ui.ac.id

Microwave-assisted synthesis offers a rapid route for producing these materials. acs.orgnih.gov Ultrathin this compound nanosheets with a thickness of less than 1 nm have been prepared using a facile microwave strategy. acs.org This method also allows for the incorporation of other elements, like iron, without compromising the atomic thickness of the nanosheets. acs.org A separate microwave-assisted approach can produce pure α-Ni(OH)₂ nanoflakes in just 10 minutes at 150°C. nih.gov Similarly, nickel-cobalt (B8461503) layered double hydroxide (NiCo-LDH) ultrathin nanoflakes can be fabricated on graphene sheets using a microwave heating reflux method. osti.gov

Other strategies include using templates, such as Cu₂O cubes, which are subsequently etched away to leave hollow cubes constructed of Ni-Co hydroxide nanosheets. A simple manual grinding strategy has also been reported for the direct preparation of β-Ni(OH)₂ nanosheets. acs.org

Table 1: Comparison of Synthesis Methods for Ni(OH)₂ Nanosheets and Nanoflakes

| Synthesis Method | Precursors/Reagents | Conditions | Resulting Morphology | Dimensions | Citation(s) |

| Surfactant-Assisted | Nickel source, Surfactant | Varies | Hexagonal island-shaped nanosheets | 3-6 nm thick | rsc.org |

| Hydrothermal | Ni(NO₃)₂·6H₂O, NaF, Ethanol | 190°C, 50 hours | Flower-like interwoven nanosheets | ~35 nm thick sheets, 13 nm surface particles | nih.gov |

| Hydrothermal & Seeding | Nickel source | 200°C, 12 hours | Hexagonal β-Ni(OH)₂ nanosheets | ~15 nm size | ui.ac.id |

| Microwave-Assisted | Nickel source | Varies | Ultrathin nanosheets | <1 nm thick | acs.org |

| Microwave-Assisted | Nickel salt, Urea | 150°C, 10 minutes | Pure α-Ni(OH)₂ nanoflakes | Not specified | nih.gov |

| Manual Grinding | Not specified | Grinding, then calcination at 200°C | β-Ni(OH)₂ nanosheets | Not specified | acs.org |

Hierarchical Self-Assembly Strategies

Hierarchical self-assembly involves the spontaneous organization of primary nanostructures, like nanosheets or nanoflakes, into more complex three-dimensional (3D) architectures. These structures are highly sought after for their large surface areas, porous nature, and enhanced mass transport properties. polymer.cnsciopen.com

One common strategy is the use of a self-sacrificial template. For example, hierarchical Ni(OH)₂ nanotubes composed of ultrathin nanoflakes have been synthesized via a facile solvothermal method using a template that is consumed during the reaction. nih.govrsc.org Another approach involves a solvothermal-precipitation method to create self-assembled 3D porous Ni(OH)₂ with an interconnected network, which provides superior electron transportation and facilitates rapid ion diffusion. polymer.cniaea.org

Structure-directing agents can also induce self-assembly. Carbon quantum dots (CQDs) have been used to guide the assembly of 2D ultrathin Ni(OH)₂ nanosheets into a 3D porous hierarchical structure. sciopen.com The electrostatic forces between the CQDs and cations drive the formation of the final architecture. sciopen.com Similarly, the presence of certain ions can influence morphology. In a wet-chemistry method, the concentration of iron ions in the precursor solution was found to be critical for the self-assembly of ultrathin β-Ni(OH)₂ nanodisks. researchgate.net An optimal iron concentration resulted in nanodisks with a thickness of 8 nm self-assembling into chain-like microstructures. researchgate.net

Researchers have also designed uniform Ni(OH)₂ hierarchical nanostructures assembled from ultrathin nanoflakes with a thickness of only ~7.4 nm. rsc.org These structures demonstrate the importance of rational design in achieving high-performance materials. rsc.org The formation of flower-like hierarchical β-Ni(OH)₂ hollow architectures has been shown to depend significantly on reaction time and reactant concentrations in a hydrothermal process. researchgate.net

Table 2: Examples of Hierarchical Self-Assembled Ni(OH)₂ Structures

| Hierarchical Structure | Assembly Strategy | Primary Building Block | Key Synthesis Details | Citation(s) |

| Nanotubes | Self-sacrificial template | Ultrathin nanoflakes | Facile solvothermal method | nih.govrsc.org |

| 3D Porous Network | Solvothermal-precipitation | Not specified | Environmentally friendly method | polymer.cniaea.org |

| 3D Porous Structure | Carbon quantum dot-induced | Ultrathin nanosheets | Electrostatic force-driven assembly | sciopen.com |

| Chain-like Microstructure | Iron ion-mediated | Ultrathin nanodisks (~8 nm thick) | Wet-chemistry method | researchgate.net |

| Uniform Nanostructures | Rational design | Ultrathin nanoflakes (~7.4 nm thick) | Not specified | rsc.org |

Control of Particle Size and Distribution

Controlling the particle size and achieving a narrow size distribution are critical for optimizing the performance and packing density of this compound materials, particularly in applications like batteries. googleapis.com Several synthesis parameters can be precisely manipulated to achieve this control.

The concentration of precursors is a determining factor. mdpi.com For instance, in the synthesis of chain-like nanostructured materials, the diameter of the structures increased from 70 nm to 380 nm as the Ni²⁺ concentration was raised from 5 mM to 50 mM. mdpi.com Similarly, in a liquid phase reduction method, adding a smaller amount of sodium hydroxide (NaOH) to a nickel hydrazine (B178648) complex resulted in smaller nickel particles of 100-200 nm; however, increasing the amount of NaOH led to larger particles of 200-300 nm due to increased agglomeration. powdermat.org

The choice of solvent and calcination temperature also plays a significant role. Homogeneous nickel oxide nanoparticles with sizes between 6 and 30 nm and a narrow size distribution were synthesized from this compound precursors. d-nb.info It was found that using ethanol as a solvent and a calcination temperature of 300°C could produce particle sizes below 10 nm. d-nb.info

Continuous precipitation reaction methods have been developed to produce spherical this compound particles with a high packing density and a controlled size distribution. googleapis.com In one such process, aqueous solutions of a nickel salt, ammonia water, and sodium hydroxide are continuously fed into a reactor. googleapis.com By concurrently withdrawing the aqueous medium through a filter, the this compound particles are accumulated and allowed to grow to a desired average diameter, typically between 3 to 50 µm. googleapis.com This process allows for a narrow particle size distribution and a high tap density of 1.9 to 2.2 g/mL. googleapis.com The use of surfactants like oleic acid and sodium dodecyl sulfate (SDS) can also facilitate well-controlled nucleation and growth processes, preventing agglomeration and leading to a narrow size distribution. mdpi.com

Table 3: Influence of Synthesis Parameters on Particle Size

| Parameter Varied | Method | Effect on Particle Size/Distribution | Resulting Size Range | Citation(s) |

| Ni²⁺ Concentration | Not specified | Increased concentration leads to larger particle diameter. | 70 nm (at 5 mM) to 380 nm (at 50 mM) | mdpi.com |

| NaOH Amount | Liquid Phase Reduction | Smaller amounts of NaOH produce smaller particles. | 100-200 nm (low NaOH) to 200-300 nm (high NaOH) | powdermat.org |

| Calcination Temperature | Precipitation-Calcination | Higher temperature increases crystallite and particle size. | 6-30 nm | d-nb.info |

| Solvent Type | Precipitation-Calcination | Using ethanol as a solvent helps achieve smaller sizes. | <10 nm | d-nb.info |

| Reaction Process | Continuous Precipitation | Allows for controlled growth and narrow size distribution. | 3-50 µm | googleapis.com |

Advanced Characterization and Analytical Techniques

Structural and Morphological Characterization

Structural and morphological characterization techniques are employed to understand the arrangement of atoms within the nickel hydroxide (B78521) lattice and to visualize its physical form, including particle size, shape, and surface features.

X-ray Diffraction (XRD) is a primary technique used to ascertain the crystalline structure and phase purity of nickel hydroxide. It confirms the formation of specific crystalline phases, such as the hexagonal β-Ni(OH)₂ phase mdpi.com. Typical diffractogram peaks for β-Ni(OH)₂ are observed at 24°, 29°, 30°, 45°, 50°, and 60°, corresponding to the crystal planes (001), (100), (101), (102), (103), and (110), respectively mdpi.com.

Rietveld refinement, a powerful method applied to powder diffraction data, provides detailed microstructural information. This technique allows for the precise determination of crystallographic parameters, including cell parameters (e.g., 'a' and 'c' lattice constants), atomic coordinates, and the identification of structural disorder like stacking faults rsc.orgosti.govcambridge.orgunesp.br. For β-Ni(OH)₂, lattice constants are typically reported around a = 3.126 Å and c = 4.593 Å osti.govcambridge.orgnih.gov. Studies using Rietveld refinement, often combining both X-ray and neutron powder diffraction data, indicate that anisotropic line broadening in diffraction patterns is primarily related to the anisotropic size of the particles, consistent with the platelet shape exhibited by β-Ni(OH)₂ rsc.org. The presence of stacking faults can be estimated from shifts in specific reflections, with smaller crystallite sizes often correlating with a higher degree of faulting rsc.org.

Table 1: Typical XRD Peaks and Corresponding Crystal Planes for β-Ni(OH)₂

| 2θ (degrees) | Crystal Plane (hkl) |

| 24° | (001) |

| 29° | (100) |

| 30° | (101) |

| 45° | (102) |

| 50° | (103) |

| 60° | (110) |

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, provides elemental composition analysis of the sample. EDX confirms the presence of primary elements such as nickel (Ni) and oxygen (O) within the this compound structure mdpi.comresearchgate.netrsc.org. Furthermore, EDX can identify impurities introduced during the synthesis process, such as calcium (Ca) or chlorine (Cl), which may originate from precursors or precipitating agents mdpi.com. Elemental mapping through EDX can also visualize the distribution of these elements across the material's surface researchgate.netrsc.org.

Transmission Electron Microscopy (TEM) offers high-resolution insights into the internal structure, particle size, and morphology of this compound at the nanoscale. TEM images can reveal various particle shapes, including filament shapes with widths of 2 to 3 nm and lengths of 60 nm, or nanotubes with average diameters between 2.16 and 3.32 nm ekb.eg. For nanoparticles, TEM can show crystallite sizes as small as 2.2 nm and particle sizes around 2.6 nm with narrow size distributions acs.org.

High-Resolution TEM (HRTEM) provides even more detailed structural information, allowing for the visualization of crystal lattice fringes and defects nih.govresearchgate.netresearchgate.net. Selected Area Electron Diffraction (SAED) patterns obtained via TEM confirm the crystalline nature of the material and provide diffraction patterns consistent with specific crystal planes, such as the (111) and (110) planes of Ni(OH)₂ ekb.egrsc.orgresearchgate.net. TEM characterization has shown that crystallite sizes determined by this method are consistent with those obtained from Rietveld refinements of XRD data rsc.org.

Surface area and porosity are critical parameters that influence the performance of this compound in applications such as energy storage and catalysis. The Brunauer-Emmett-Teller (BET) theory is widely used for determining the specific surface area and pore volume of materials through nitrogen adsorption-desorption isotherms acs.orgafricaresearchconnects.comresearchgate.netresearchgate.netaip.orgrsc.org.

Studies have shown that the synthesis method significantly impacts the surface area and porosity of this compound. For instance, β-Ni(OH)₂ samples synthesized via coprecipitation without a template can exhibit minimal porosity, with surface areas as low as 3.3 m²/g and pore volumes of 0.01 cc/g acs.org. However, incorporating templates during synthesis can significantly increase the BET surface area; for example, templated β-Ni(OH)₂ samples have been reported with surface areas of 240 m²/g and pore volumes of 0.44 cc/g acs.org. Other reports show specific surface areas of 54.7 m²/g for cubic Ni(OH)₂ nanocages and 38.1 m²/g for bulkier structures researchgate.net. High specific surface areas, such as 132 m²/g with a porosity of 0.374 cm³/g, have been achieved for near-spherical particles precipitated at a controlled pH aip.org. The analysis of nitrogen adsorption isotherms, often using the t-method, allows for detailed calculation of pore volume distributions from desorption isotherms, providing insights into the material's pore structure africaresearchconnects.com.

Table 2: Representative BET Surface Area and Pore Volume Values for Ni(OH)₂

| Sample Type | BET Surface Area (m²/g) | Pore Volume (cc/g) | Citation |

| β-Ni(OH)₂ (non-templated) | 3.3 | 0.01 | acs.org |

| β-Ni(OH)₂ (octylamine templated) | 240 | 0.44 | acs.org |

| Cubic Ni(OH)₂ Nanocages (Ni(OH)₂ NCs) | 54.7 | - | researchgate.net |

| Bulk Ni(OH)₂ Nanocages (Ni(OH)₂ BNCs) | 38.1 | - | researchgate.net |

| Near-spherical particles (pH 10 ppt) | 132 | 0.374 | aip.org |

Spectroscopic Characterization

Spectroscopic techniques are crucial for identifying the chemical bonds, functional groups, and electronic states within this compound, providing insights into its molecular structure and composition.

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups and vibrational modes present in this compound. FTIR spectra of Ni(OH)₂ typically exhibit several characteristic absorption peaks. A sharp peak around 3630–3645 cm⁻¹ is attributed to the stretching vibration of non-hydrogen-bonded hydroxyl groups (O-H) nih.govresearchgate.netcore.ac.ukrsc.org. A broad band centered between 3200 and 3500 cm⁻¹ indicates the presence of hydrogen-bonded hydroxyl groups and adsorbed water molecules osti.govnih.govresearchgate.netcore.ac.uk. Bending vibrations for adsorbed water molecules are often observed around 1632–1684 cm⁻¹ nih.govresearchgate.net.

In the lower frequency region, peaks associated with metal-oxygen vibrations are prominent. Bands around 521–582 cm⁻¹ are assigned to Ni-O stretching and Ni-O-H bending vibrations mdpi.comnih.govresearchgate.net. A sharp peak at 350 cm⁻¹ and broad bands at 525 and 450 cm⁻¹ have also been reported for Ni(OH)₂ in the low-frequency range core.ac.uk. FTIR analysis can confirm the successful formation of this compound and can also reveal the presence of impurities, such as CO₂ from atmospheric adsorption, indicated by additional O 1s peaks mdpi.com.

Table 3: Characteristic FTIR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment | Citation |

| 3630–3645 | O-H stretching (non-hydrogen-bonded) | nih.govresearchgate.netcore.ac.ukrsc.org |

| 3200–3500 | O-H stretching (hydrogen-bonded) / Adsorbed H₂O | osti.govnih.govresearchgate.netcore.ac.uk |

| 1632–1684 | H-O-H bending (adsorbed water) | nih.govresearchgate.net |

| 521–582 | Ni-O stretching / Ni-O-H bending | mdpi.comnih.govresearchgate.net |

| 350 | Ni-O stretching | core.ac.uk |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in confirming its formation, determining the oxidation state of nickel, and identifying surface impurities.

Research has shown that XPS analysis of this compound (Ni(OH)₂) typically reveals a prominent peak corresponding to the Ni²⁺ oxidation state. Photoelectron lines are observed at specific binding energies: approximately 861 eV for Ni 2p, 510 eV for O 1s, and 300 eV for C 1s orbitals. The Ni 2p spectrum of Ni(OH)₂ is characterized by a spin energy separation of approximately 17.6 eV, which is a distinctive fingerprint for Ni²⁺ in this compound.

XPS can also detect the presence of impurities originating from synthesis processes or the surrounding matrix. For instance, peaks around 200 eV and 350 eV have been attributed to chlorine (Cl) and calcium (Ca) impurities, respectively, especially when precipitation occurs from chloride media. Studies on α-Ni(OH)₂ have utilized XPS to characterize its composition, such as 3Ni(OH)₂·2H₂O, and to analyze core-level photoemission lines for C, O, and Ni. The technique provides crucial information on the electronic structure and surface chemistry, confirming the successful precipitation and purity of Ni(OH)₂.

Table 1: Characteristic XPS Binding Energies for this compound

| Element Orbital | Binding Energy (eV) | Reference |

| Ni 2p | 861 | |

| O 1s | 510 | |

| C 1s | 300 | |

| Cl (impurity) | ~200 | |

| Ca (impurity) | ~350 |

X-ray Absorption Spectroscopy (XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the electronic and local atomic structure of materials, including both crystalline and amorphous phases. It is particularly valuable for in-situ studies of electrode materials, allowing for the real-time observation of phase and structural transformations during electrochemical processes.

XANES provides information about the oxidation state and coordination environment of the absorbing atom by analyzing the absorption edge position and shape. In the context of this compound, Ni K-edge XANES spectra are used to observe shifts in the oxidation state of nickel (Ni²⁺ to Ni³⁺/⁴⁺) during charge and discharge cycles. For instance, in-situ XANES results have indicated that the electrode in the discharged state of a Ni(OH)₂-based battery can be a mixture of phases, as the edge position does not fully revert to the original state. The broadening of the Ni K-edge XANES spectrum during time-averaged operando XAS can be explained by the shift in absorption edge energy position and changes in spectral shape for individual scans, revealing dynamic redox transitions.

EXAFS provides detailed insights into the distances between the central atom and its surrounding atoms (e.g., Ni-O and Ni-Ni bond distances) and their coordination numbers. In-situ EXAFS studies on Ni(OH)₂ electrodes have shown that peaks corresponding to Ni-O and Ni-Ni paths shift towards smaller distances after the electrode is charged, and an opposite effect is observed during discharge. This indicates structural changes occurring during the redox process. For example, EXAFS has been used to confirm that discharge capacity in certain Ni(OH)₂ systems is provided by β-NiOOH and to determine the ratio between β-Ni(OH)₂ and γ-NiOOH in the discharged state. Time-resolved EXAFS modeling can show phase transitions from hydroxide to oxyhydroxide phases.

Table 2: XANES and EXAFS Insights into this compound Transformations

Electrochemical Characterization for Performance Evaluation

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the electrochemical processes occurring at the electrode-electrolyte interface of this compound. It provides insights into charge transfer kinetics, diffusion phenomena, and surface properties.

Research Findings: EIS studies on this compound electrodes commonly reveal that the electrochemical reaction is governed by both charge transfer and Warburg diffusion processes fishersci.ca. Nyquist plots, a common representation of EIS data, typically display a depressed semicircle in the high-frequency region, indicative of the charge-transfer resistance (Rct) and double-layer capacitance, followed by a linear Warburg impedance region at low frequencies, which signifies diffusion control fishersci.ca.

The properties of this compound, such as particle size and morphology, significantly influence its electrochemical performance as observed through EIS. For instance, nano-particles of β-Ni(OH)₂ have been shown to exhibit lower charge-transfer resistance and more efficient proton diffusion compared to micro-particles, leading to improved cycling reversibility and capacity in alkaline rechargeable batteries fishersci.ca. A smaller charge-transfer resistance facilitates the electrochemical reaction, reducing electrochemical polarization and enhancing the utilization of the active material americanelements.com.

EIS is also instrumental in characterizing the degradation mechanisms of Ni(OH)₂/NiOOH electrodes. Degradation can manifest as a rupture of ohmic contacts within the active material and structural reorganization, leading to a decrease in the number of active pores uni.lufishersci.no. The experimental EIS data are often analyzed using equivalent circuit models, which typically include elements such as internal resistance (R1) and charge-transfer resistance (R2), allowing for the quantification of various electrochemical parameters. Studies have confirmed that certain this compound nanocomposites exhibit faster charge mobile mechanisms and higher electronic conductivity, which are crucial for high-performance electrochemical applications.

Table 1: Representative EIS Parameters for this compound Electrodes (Note: This table represents typical data structure that could be presented interactively in a specialized software environment.)

| Parameter | Description | Typical Range (Ω) | Impact on Performance | Source |

| R1 (Internal Resistance) | Ohmic resistance of the electrolyte, current collectors, and active material | Low (e.g., < 5 Ω) | Lower values indicate better overall conductivity of the electrode system. | |

| R2 (Charge-Transfer Resistance) | Resistance to charge transfer at the electrode/electrolyte interface | Variable (e.g., 5-150 Ω) | Lower values indicate faster electrochemical reaction kinetics and better utilization of active material. | fishersci.caamericanelements.com |

| Warburg Coefficient | Related to diffusion impedance | Variable | Indicates the rate of ion diffusion within the electrode material. | fishersci.ca |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is primarily employed to study its thermal stability, decomposition pathways, and to quantify water content or impurities.

Research Findings: The thermal decomposition of this compound (Ni(OH)₂) typically occurs in distinct stages, primarily involving the loss of water and conversion to nickel oxide (NiO).

The initial weight loss observed in TGA curves, typically below 150-250°C, is attributed to the removal of physisorbed surface water and structurally bonded water intercalated between the layers of certain this compound phases (e.g., α-Ni(OH)₂). The second, more significant, weight loss stage, usually occurring between 220°C and 340°C, corresponds to the dehydroxylation and decomposition of Ni(OH)₂ to NiO. This process can be represented by the following reaction:

Ni(OH)₂(s) → NiO(s) + H₂O(g)

The theoretical water content for different polymorphs of this compound varies. For instance, α-nickel hydroxide may have a theoretical water content of approximately 28.6%, while β-nickel hydroxide is closer to 19.4%. The activation energy for the thermal decomposition of ripened Ni(OH)₂ has been reported to be around 132 ± 8 kJ mol⁻¹ in a helium atmosphere. The decomposition process typically concludes with the formation of nickel oxide (NiO) as the stable solid product.

Table 2: Typical Thermal Decomposition Stages of this compound by TGA (Note: This table represents typical data structure that could be presented interactively in a specialized software environment.)

| Stage | Temperature Range (°C) | Mass Loss (%) | Attributed Process | Final Product (if applicable) | Source |

| 1 | 40 - 250 | Variable | Removal of adsorbed and intercalated water | Ni(OH)₂ (dehydrated) | |

| 2 | 220 - 340 | Variable | Dehydroxylation and decomposition of Ni(OH)₂ to NiO | NiO |

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is an elemental analysis technique widely used for the quantitative determination of metal concentrations in various samples, including this compound. It is highly effective for assessing the purity and elemental composition of synthesized materials.

Research Findings: ICP-OES is routinely employed to determine the precise elemental composition of this compound, allowing for the quantification of both major elements like nickel and potential minor elements or impurities. This technique is crucial for quality control and for understanding the impact of synthesis parameters on the final product's composition.

For example, in the context of synthesizing β-Ni(OH)₂ through chemical precipitation from waste solutions, ICP-OES has been used to quantify nickel, copper, and iron concentrations in different stages of the process, including the pregnant leach solution, precursor solution, and the final solid precipitate. This allows researchers to track the efficiency of precipitation and identify any co-precipitated impurities.

ICP-OES can also monitor the concentration of various elements in solutions during electrochemical experiments or purification steps, providing real-time insights into material stability and interactions with the electrolyte. The method is known for its high sensitivity, enabling the detection and quantification of trace amounts of elements. Furthermore, ICP-OES is used to determine metal atomic ratios in complex materials, such as iron-incorporated nickel nanowires, which is vital for understanding their catalytic properties.

Table 3: Example Elemental Composition of Ni(OH)₂ Precipitate by ICP-OES (Note: This table represents typical data structure that could be presented interactively in a specialized software environment. Data from a specific study on precipitation from waste solution is used as an example.)

| Element | Concentration in Solid Precipitate (g/L) | Source |

| Nickel (Ni) | 0.501 | |

| Copper (Cu) | 7.43 (ppm in filtrate after wash) | |

| Iron (Fe) | (Presence confirmed, specific values vary by study) | |

| Chlorine (Cl) | (Presence confirmed, specific values vary by study) |

Electrochemical and Catalytic Applications of Nickel Hydroxide

Electrochemical Energy Storage Systems

Nickel hydroxide (B78521) serves as a critical active material in the positive electrodes (cathodes) of several electrochemical energy storage devices. Its ability to undergo reversible redox reactions makes it a cornerstone in the development of high-capacity and durable battery and supercapacitor technologies.

Rechargeable Batteries (e.g., Ni-MH, Ni-Cd, Lithium-Ion Cathodes)

Nickel hydroxide is a primary component in the positive electrodes of nickel-metal hydride (Ni-MH) and nickel-cadmium (Ni-Cd) rechargeable batteries nih.gov. Historically, Ni-Cd batteries were widely used, but Ni-MH technology emerged as an improvement, offering higher energy density and reduced environmental impact due to the absence of toxic cadmium. While lithium-ion (Li-ion) batteries have largely replaced Ni-MH in many portable electronic devices, Ni-MH batteries continue to be employed in applications such as hybrid vehicles, power tools, and electrically assisted bicycles. This compound has also garnered attention as a potential anode material for lithium-ion batteries due to its high specific capacity, low cost, and ease of preparation.

Redox Mechanisms and Proton Diffusion

The fundamental electrochemical process in nickel-based alkaline batteries involves the reversible conversion between nickel(II) hydroxide (Ni(OH)₂) and nickel(III) oxyhydroxide (NiOOH) at the positive electrode. During the charging process, Ni(OH)₂ is oxidized to NiOOH, releasing electrons and hydroxide ions (OH⁻) into the aqueous potassium hydroxide (KOH) electrolyte. Conversely, during discharge, NiOOH is reduced back to Ni(OH)₂, consuming electrons and hydroxide ions. This reversible reaction can be represented as:

Ni(OH)₂ + OH⁻ ⇌ NiOOH + H₂O + e⁻

Role of α- and β-Phases in Battery Performance

This compound exists in two primary polymorphs: alpha (α-Ni(OH)₂) and beta (β-Ni(OH)₂) nih.gov. The α-phase typically consists of Ni(OH)₂ layers with intercalated anions or water, while the β-phase adopts a hexagonal close-packed structure of Ni²⁺ and OH⁻ ions. The α-Ni(OH)₂ polymorph is theoretically preferred for electrochemical applications due to its higher theoretical capacity compared to β-Ni(OH)₂ nih.gov. The theoretical discharge capacity for α-Ni(OH)₂ can reach up to 456 mAh/g nih.gov. However, a significant challenge with α-Ni(OH)₂ is its inherent instability in strongly alkaline solutions, where it tends to recrystallize and transform into the more stable β-Ni(OH)₂ form. This phase transformation can lead to a decrease in practical capacity and cycling stability, prompting extensive research into methods for stabilizing the α-phase for industrial applications.

Impact of Doping and Composites on Battery Capacity

To overcome the limitations of pristine this compound, such as poor cycling stability, low electrical conductivity, and slow ionic diffusion, various strategies like doping with metal cations and forming composites with conductive materials have been explored nih.gov.

Metal Cation Doping: Doping this compound with elements like iron (Fe), cobalt (Co), aluminum (Al), and manganese (Mn) can significantly enhance battery performance by improving stability, conductivity, and electrochemical reaction kinetics. For instance, iron-doped this compound has shown remarkable improvements in lithium storage performance when used as an anode material for lithium-ion batteries. As demonstrated in research, Fe-doped this compound exhibited nearly double the specific capacity compared to undoped this compound.

Table 1: Impact of Fe-Doping on Lithium Storage Performance of this compound Anodes

| Material | Current Density (mA g⁻¹) | Specific Discharge Capacity (mAh g⁻¹) after 30 cycles | Rate Capability (mAh g⁻¹) at 2000 mA g⁻¹ |

| Undoped this compound | 200 | 519 | 182 |

| Fe-doped this compound | 200 | 1080 | 661 |

Cobalt doping, particularly in α-Ni(OH)₂ nanosheets, has been shown to improve the stability of the α-phase under basic conditions and enhance its conductivity, leading to high capacity and robust cycling in flexible batteries. Co-Al co-doping in layered double hydroxides (LDHs) is also effective in stabilizing the α-phase of this compound, resulting in minimal capacity loss over extended charge-discharge cycles in Ni-Zn batteries. While cobalt and manganese doping can make the oxidation potential more negative, aluminum doping tends to shift the oxidation peak to the positive region, which can increase side reactions like oxygen evolution and impair chargeability.

Composites: Integrating this compound with carbonaceous materials like graphene and carbon nanotubes (CNTs) forms composites that address issues of low electrical conductivity and provide enhanced ion transport pathways. For example, NiAlCo-layered double hydroxide nanoplates attached to few-walled carbon nanotubes have been developed as cathode materials for rechargeable Ni-Zn batteries, offering high capacity and power density. Similarly, Ni(OH)₂ decorated with nitrogen-doped multiwalled carbon nanotubes (N-MWCNT) composites have been synthesized to improve specific surface area and conductivity, leading to enhanced supercapacitor performance.

Supercapacitors

This compound is a highly promising electrode material for supercapacitors, particularly for pseudocapacitors, owing to its high theoretical capacitance and excellent redox behavior. Supercapacitors are crucial for various applications requiring high power density and long cycle life, complementing or potentially replacing traditional batteries in certain high-performance scenarios. However, pristine Ni(OH)₂ faces challenges such as low electrical conductivity, small potential window, and inadequate rate capability, which are often mitigated through the development of nanocomposites with conductive materials.

Pseudocapacitive Charge Storage Mechanisms

Supercapacitors are broadly categorized into electric double-layer capacitors (EDLCs) and pseudocapacitors based on their charge storage mechanisms. Unlike EDLCs, which store charge via non-faradaic electrostatic adsorption/desorption of ions at the electrode-electrolyte interface, pseudocapacitors utilize faradaic (redox) reactions occurring at the surface or near-surface regions of the electrode material.

This compound exhibits pseudocapacitive behavior, characterized by rapid and reversible surface redox reactions, akin to battery-type electrode behavior but with faster kinetics. This mechanism involves the conversion between different oxidation states of nickel, specifically Ni²⁺ and Ni³⁺, as well as Co²⁺/Co³⁺ and Co³⁺/Co⁴⁺ when cobalt is present as a dopant. The well-defined redox peaks observed in cyclic voltammetry (CV) curves confirm this pseudocapacitive charge storage.

Table 2: Specific Capacitance of this compound and its Composites in Supercapacitors

| Material | Current Density (A g⁻¹) | Specific Capacitance (F g⁻¹) | Reference |

| Bare Ni(OH)₂ | 1.5 | 1038 | |

| Co–Ni(OH)₂ Composite | 1.5 | 1366 | |

| Ni(OH)₂ Nanosheets | 5 | 2570 | |

| Ni(OH)₂@N-MWCNT Hybrid Composite | 0.5 | 350 | |

| CeO₂ Decorated α-Ni(OH)₂ (257 C g⁻¹) | 0.5 | 960 |

The integration of this compound with other materials, such as cobalt, cerium oxide (CeO₂), and carbonaceous substances like nitrogen-doped multiwalled carbon nanotubes (N-MWCNT) or electrochemically reduced graphene oxide (ERGO), significantly enhances its pseudocapacitive performance. These composites often provide increased specific surface area, improved electrical conductivity, and optimized ion diffusion pathways, leading to higher specific capacitance, better rate capability, and enhanced cycling stability for supercapacitor devices. For instance, Co–Ni(OH)₂ composites have shown a specific capacitance of 1366 F g⁻¹ at 1.5 A g⁻¹, outperforming bare Ni(OH)₂. Similarly, Ni(OH)₂ nanosheets have achieved a maximum specific capacitance of 2570 F g⁻¹ at a current density of 5 A g⁻¹.

Symmetric and Asymmetric Supercapacitor Architectures

Supercapacitors, also known as ultracapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density, rapid charge-discharge rates, and long cycle life. mdpi.com this compound is a highly appealing electrode material for supercapacitors due to its high theoretical capacitance, low cost, and environmental compatibility. bohrium.commdpi.com

Supercapacitors are categorized based on their charge storage mechanisms: electric double-layer capacitors (EDLCs) rely on ion adsorption, while pseudocapacitors utilize fast surface redox reactions. mdpi.com this compound primarily functions as a pseudocapacitive material. However, bare Ni(OH)₂ faces challenges such as low conductivity, limited potential windows, and inadequate rate capability, which hinder its widespread application. bohrium.com

To overcome these limitations, researchers have explored different supercapacitor architectures. Asymmetric supercapacitors (ASCs), which combine two different electrode materials (typically a battery-type electrode and a capacitive electrode), have shown superior performance compared to symmetric ones. bohrium.comrsc.org This configuration widens the operational potential window and enhances energy storage capabilities. bohrium.com

For example, an asymmetric supercapacitor constructed with α-NiMg-OH (α-phase nickel-magnesium hydroxide) as the positive electrode and activated carbon (AC) as the negative electrode demonstrated a specific capacitance of 89.7 F g⁻¹ at 1 A g⁻¹ within a 0–1.6 V potential window, maintaining 84.6% capacitance retention after 4000 cycles. mdpi.com Another example, a lanthanum oxide this compound composite (LONH) used as a positive electrode in an aqueous asymmetric supercapacitor, exhibited an energy density of 107.8 Wh kg⁻¹ at 800 W kg⁻¹ and retained 86.9% at 4 kW kg⁻¹, with over 90% retention after 3,000 cycles. frontiersin.org

Table 1: Performance of Representative Asymmetric Supercapacitors with this compound-Based Electrodes

| Electrode Material (Positive // Negative) | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Cycle Stability (Retention %) | Cycles | Reference |

| α-NiMg-OH // Activated Carbon (AC) | - | - | 84.6% | 4000 | mdpi.com |

| LONH // AC | 107.8 | 800 | >90% | 3000 | frontiersin.org |

| NiCoAl-LDH/V₄C₃Tₓ // AC | 71.7 | 830 | 98% | 10000 | rsc.org |

| Ni(OH)₂/NCNWs/rGO // AC | 85.2 | 381 | 70.1% | 10000 | researchgate.net |

| α-Ni(OH)₂ nanosphere // AC | 26.50 | 820 | 84.7% | 4700 | mdpi.com |

Enhanced Performance through Nanocomposites and Heterostructures

The electrochemical performance of Ni(OH)₂ electrodes can be significantly improved by incorporating them with other materials to form nanocomposites and heterostructures. bohrium.com This strategy addresses the inherent limitations of pristine Ni(OH)₂, such as low conductivity and limited active sites. bohrium.combohrium.com

The design of Ni(OH)₂/M-MMT (modified montmorillonite) nanocomposites, featuring a nano-petal multilayered nanostructure, resulted in a specific capacitance of 1068 F/g at 1 A/g, with a capacity retention rate of 70.2% after 1,000 cycles at 10 A/g, significantly outperforming pure Ni(OH)₂ (824 F/g). frontiersin.org

Core-Shell Heterostructures for Capacitance Enhancement

Core-shell heterostructures are a specific type of nanocomposite design that can further enhance the capacitance performance of this compound-based materials. bohrium.com This architecture typically involves a core material coated with a shell of Ni(OH)₂ or vice versa, creating synergistic effects that improve charge transfer, increase active sites, and enhance stability. researchgate.net

For example, hierarchical core-shell this compound@Nitrogen-doped hollow carbon spheres (Ni(OH)₂@NHCSs) composite displayed an excellent specific capacity of 214.8 mA h g⁻¹ (1546.6 F g⁻¹) at 1 A g⁻¹, which is significantly higher than the Ni(OH)₂ counterpart (108.9 mA h g⁻¹, 784.1 F g⁻¹). researchgate.net An all-solid-state hybrid supercapacitor constructed with ZnS/ZnCo₂S₄@Ni(OH)₂ as the positive electrode and activated carbon as the negative electrode showed a high energy density of 61.4 Wh/kg at a power density of 1.0 kW/kg and 94.5% retention after 10,000 cycles. researchgate.net

Table 2: Enhanced Performance of this compound Nanocomposites and Heterostructures

| Material Composition | Specific Capacitance / Capacity | Current Density | Retention (%) | Cycles | Reference |

| Ni(OH)₂/NCNWs/rGO | 2016.6 F g⁻¹ | 1 mV s⁻¹ | - | - | researchgate.net |

| Ni(OH)₂/NiS nanosheet heterostructure | 240.5 mAh g⁻¹ | 1 A g⁻¹ | - | - | bohrium.com |

| Ni(OH)₂/M-MMT (4% M-MMT) | 1068 F/g | 1 A/g | 70.2% | 1000 | frontiersin.org |

| Ni(OH)₂@NHCSs | 1546.6 F g⁻¹ | 1 A g⁻¹ | 79.2% | 10000 | researchgate.net |

| ZnS/ZnCo₂S₄@Ni(OH)₂ // Activated Carbon (HSC) | - | - | 94.5% | 10000 | researchgate.net |

Electrocatalysis

This compound materials are extensively studied as electrocatalysts due to their promising catalytic activity, low cost, and environmental compatibility. acs.orgnih.gov They are particularly relevant for various electrochemical reactions, including water splitting (Oxygen Evolution Reaction and Hydrogen Evolution Reaction) and the oxidation of small organic molecules. acs.orgnih.govbohrium.commdpi.com The electronic, optical, surface, and catalytic properties of this compound nanomaterials are highly dependent on their morphology, porosity, size, and surface microstructure, which can be tuned through various synthesis techniques. acs.org

Oxygen Evolution Reaction (OER)

The catalytic activity of Ni(OH)₂ for OER is often attributed to the formation of nickel oxyhydroxide (NiOOH) during the electrochemical oxidation process, where Ni(II) is oxidized to Ni(III). acs.orguniversiteitleiden.nl The α-phase of Ni(OH)₂ (α-Ni(OH)₂) nanocrystals have shown remarkable activity and stability for OER in alkaline media, achieving a current density of 10 mA cm⁻² at an overpotential of 0.331 V and a Tafel slope of ~42 mV/decade, comparable to state-of-the-art RuO₂ catalysts. nih.gov

Doping Ni(OH)₂ with other transition metals, particularly iron, significantly enhances its OER activity. acs.orgbohrium.commdpi.com Iron doping modifies the electronic structure of β-Ni(OH)₂, leading to increased intrinsic active sites and higher electrical conductivity. bohrium.commdpi.com For instance, Fe-doped β-Ni(OH)₂ nanosheets exhibited an overpotential of 189 mV at 10 mA cm⁻² and a Tafel slope of 85 mV dec⁻¹ for OER, with excellent durability for 48 hours. bohrium.commdpi.com Similarly, FeNi-GO LDHs (layered double hydroxides) showed an even lower overpotential of 210 mV and a Tafel slope of 40 mV dec⁻¹, which further reduced to 195 mV upon reduction to FeNi/rGO LDH. acs.org The synergistic effect between the double hydroxide's high electrocatalytic activity and the reduced graphene oxide's (rGO) conductivity contributes to this enhanced performance. acs.org

Cobalt-doped Ni(OH)₂ on polyaniline-decorated nickel foam (Co–Ni(OH)₂/PANI-NF) also demonstrated outstanding OER activity, exhibiting an overpotential of 180 mV at 20 mA cm⁻² with a Tafel slope of 62 mV dec⁻¹. acs.org

Table 3: OER Performance of this compound-Based Electrocatalysts

| Electrocatalyst | Overpotential (mV) at 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Current Density (mA cm⁻²) | Reference |

| α-Ni(OH)₂ nanocrystals | 331 | ~42 | 10 | nih.gov |

| Fe-doped β-Ni(OH)₂ nanosheets | 189 | 85 | 10 | bohrium.commdpi.com |

| FeNi–GO LDHs | 210 | 40 | - | acs.org |

| FeNi/rGO LDH | 195 | - | - | acs.org |

| Co–Ni(OH)₂/PANI-NF | - | 62 | 20 (at 180 mV) | acs.org |